molecular formula C19H17N5O2S B2682733 3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide CAS No. 1286706-23-7

3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide

Cat. No.: B2682733
CAS No.: 1286706-23-7
M. Wt: 379.44
InChI Key: ISZVPZKPFMANOB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a valuable candidate for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable reagents such as hydrazine hydrate and dicarbonyl compounds.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    Triazolothiadiazines: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Triazoloquinoxalines: Investigated for their antiviral and antimicrobial activities.

Uniqueness

3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide stands out due to its unique combination of a triazole ring fused with a pyridazine ring and the presence of a sulfonamide group

Properties

IUPAC Name

3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13-8-9-16(12-14(13)2)27(25,26)23-17-10-11-18-20-21-19(24(18)22-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZVPZKPFMANOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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